

A Comparative Analysis of Interleukin-23 (IL-23) Inhibitors

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Compound of Interest

Compound Name: RD-23

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A note on the nomenclature "**RD-23**": The term "**RD-23**" does not correspond to a recognized pharmaceutical agent or biological target in publicly available scientific literature. This guide assumes the query refers to the well-established therapeutic target, Interleukin-23 (IL-23), a key cytokine implicated in the pathogenesis of several autoimmune and inflammatory diseases. This document provides a comparative analysis of biological drugs that inhibit the IL-23 signaling pathway.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of various IL-23 inhibitors, supported by experimental data from pivotal clinical trials.

Introduction to IL-23 and its Role in Inflammation

Interleukin-23 is a heterodimeric cytokine composed of two subunits, p19 and p40. The p40 subunit is shared with IL-12. IL-23 is a central driver of inflammation, particularly through its role in promoting the survival, proliferation, and function of T helper 17 (Th17) cells.^{[1][2]} These cells produce pro-inflammatory cytokines, such as IL-17 and IL-22, which contribute to the pathology of various immune-mediated diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease.^{[2][3]} Consequently, inhibiting the IL-23 pathway has become a cornerstone of modern therapy for these conditions.

Classes of IL-23 Pathway Inhibitors

There are two main classes of monoclonal antibodies that inhibit the IL-23 pathway:

- **Anti-p19 Subunit Inhibitors:** These drugs, including guselkumab, risankizumab, and tildrakizumab, specifically target the p19 subunit unique to IL-23. This targeted approach is thought to offer a more precise inhibition of the IL-23 pathway.^{[4][5]}
- **Anti-p40 Subunit Inhibitors:** This class is represented by ustekinumab, which targets the p40 subunit shared by both IL-12 and IL-23. By doing so, it inhibits both the Th1 and Th17 pathways.^{[6][7]}

Comparative Performance Analysis

The following tables summarize key efficacy and safety data from head-to-head and placebo-controlled clinical trials of prominent IL-23 inhibitors. The primary indication discussed is moderate-to-severe plaque psoriasis, as it is the most widely studied condition for this class of drugs.

Table 1: Efficacy of IL-23 Inhibitors in Moderate-to-Severe Plaque Psoriasis (PASI 90 Response)

Drug (Brand Name)	Target	Clinical Trial(s)	Week of Assessment	PASI 90 Response Rate (%)	Comparator (Response Rate %)
Guselkumab (Tremfya®)	IL-23p19	VOYAGE 1 & 2	Week 16	70-73.3	Adalimumab (49.7) / Placebo (2.9)
ECLIPSE	Week 48	84	Secukinumab (70)		
Risankizuma b (Skyrizi®)	IL-23p19	UltIMMa-1 & 2	Week 16	74.8-75.3	Ustekinumab (42-47.5) / Placebo (2- 4.9)
IMMerge	Week 52	87	Secukinumab (57)		
Tildrakizumab (Ilumya®)	IL-23p19	reSURFACE 1 & 2	Week 12	61-64	Placebo (6-9) / Etanercept (48)
Ustekinumab (Stelara®)	IL-12/23p40	CLEAR	Week 16	57.6	Secukinumab (79)
UltIMMa-1 & 2	Week 16	42-47.5	Risankizuma b (74.8-75.3)		

PASI 90 represents a 90% improvement in the Psoriasis Area and Severity Index score from baseline.

Table 2: Safety Profile of IL-23 Inhibitors (Common Adverse Events)

Drug (Brand Name)	Common Adverse Events (AEs)	Serious Adverse Events (SAEs) of Note
Guselkumab (Tremfya®)	Upper respiratory tract infections, headache, injection site reactions.	Rates of serious infections, malignancies, and major adverse cardiovascular events (MACE) were generally low and comparable to comparators.
Risankizumab (Skyrizi®)	Upper respiratory tract infections, headache, fatigue, injection site reactions.	Low rates of serious infections, malignancies, and MACE reported in clinical trials.[8]
Tildrakizumab (Ilumya®)	Upper respiratory tract infections, headache, injection site reactions.	Favorable safety profile with low incidence of serious adverse events.[8]
Ustekinumab (Stelara®)	Upper respiratory tract infections, headache, fatigue.	Generally well-tolerated with a long-term safety profile established over many years of clinical use.

Experimental Protocols

The data presented above are derived from rigorous, multicenter, randomized, double-blind, and controlled clinical trials. Below are summaries of the methodologies for key trials cited.

VOYAGE 1 & 2 (Guselkumab)

- Objective: To evaluate the efficacy and safety of guselkumab compared with placebo and adalimumab in adults with moderate-to-severe plaque psoriasis.[5][9]
- Design: Phase 3, multicenter, randomized, double-blind, placebo- and active comparator-controlled trials.
- Population: Adults with a Psoriasis Area and Severity Index (PASI) score ≥ 12 , an Investigator's Global Assessment (IGA) score ≥ 3 , and body surface area (BSA) involvement $\geq 10\%$.[10]

- Intervention: Patients were randomized to receive guselkumab (100 mg at weeks 0, 4, and then every 8 weeks), adalimumab (80 mg at week 0, 40 mg at week 1, then 40 mg every 2 weeks), or placebo. Patients in the placebo group were crossed over to receive guselkumab at week 16.[\[9\]](#)
- Primary Endpoints: The proportion of patients achieving an IGA score of 0 or 1 (cleared or minimal) and a PASI 90 response at week 16.[\[5\]](#)[\[11\]](#)

UltIMMa-1 & 2 (Risankizumab)

- Objective: To assess the efficacy and safety of risankizumab compared with ustekinumab and placebo in adults with moderate-to-severe plaque psoriasis.[\[12\]](#)
- Design: Replicate Phase 3, randomized, double-blind, placebo- and active comparator-controlled trials.[\[13\]](#)
- Population: Adults with stable moderate-to-severe chronic plaque psoriasis for at least 6 months, with a BSA involvement of $\geq 10\%$, a PASI score of ≥ 12 , and a static Physician's Global Assessment (sPGA) score of ≥ 3 .[\[14\]](#)
- Intervention: Patients were randomized (3:1:1) to receive risankizumab (150 mg at weeks 0 and 4, and every 12 weeks thereafter), ustekinumab (45 mg or 90 mg based on weight at weeks 0, 4, and every 12 weeks thereafter), or placebo. Placebo-treated patients were switched to risankizumab at week 16.[\[15\]](#)
- Primary Endpoints: The proportion of patients achieving PASI 90 and an sPGA score of 0 or 1 at week 16.[\[12\]](#)

reSURFACE 1 & 2 (Tildrakizumab)

- Objective: To evaluate the efficacy and safety of tildrakizumab compared with placebo and etanercept in adults with moderate-to-severe chronic plaque psoriasis.[\[7\]](#)
- Design: Two Phase 3, randomized, double-blind, placebo-controlled trials (reSURFACE 2 included an active comparator, etanercept).[\[1\]](#)
- Population: Adults with moderate-to-severe chronic plaque psoriasis.[\[16\]](#)

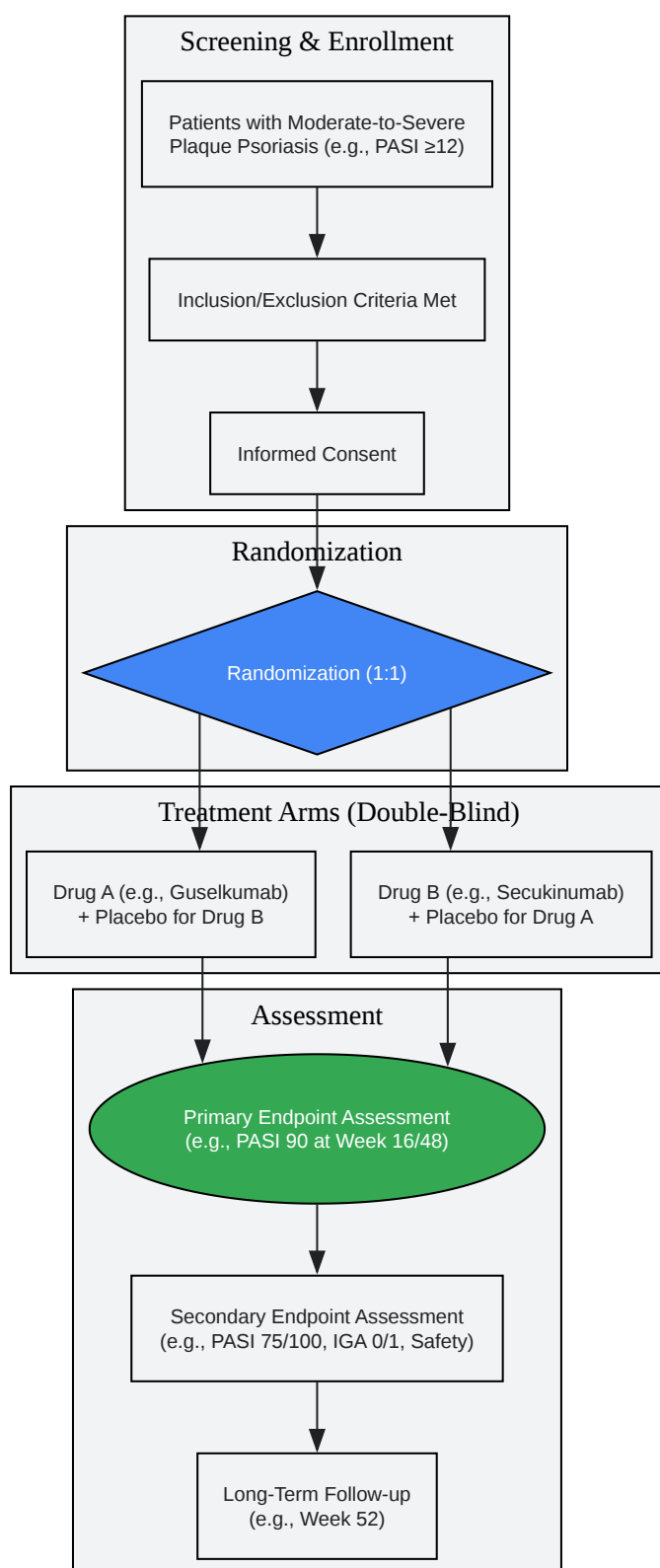
- Intervention: Patients were randomized to receive tildrakizumab (100 mg or 200 mg at weeks 0 and 4, then every 12 weeks), placebo, or etanercept (in reSURFACE 2). Placebo patients were re-randomized to receive tildrakizumab at week 12.[\[1\]](#)
- Primary Endpoints: The proportion of patients achieving PASI 75 and a PGA score of "clear" or "minimal" at week 12.[\[7\]](#)

Visualizations

IL-23 Signaling Pathway

Caption: The IL-23 signaling pathway in a Th17 cell.

Generalized Experimental Workflow for a Head-to-Head Clinical Trial



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Caption: A generalized workflow for a head-to-head clinical trial of IL-23 inhibitors.

Conclusion

The development of IL-23 inhibitors represents a significant advancement in the treatment of immune-mediated inflammatory diseases. The specific anti-p19 agents (guselkumab, risankizumab, tildrakizumab) have demonstrated high levels of efficacy and a favorable safety profile in numerous clinical trials. Head-to-head studies suggest potential differences in the speed and magnitude of response between different IL-23 inhibitors and other biologics, such as IL-17 inhibitors. The choice of therapy will depend on a variety of factors, including patient characteristics, disease severity, and treatment goals. The robust data from the clinical trials discussed in this guide provide a strong foundation for evidence-based decision-making in clinical practice and for guiding future research in this field.

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